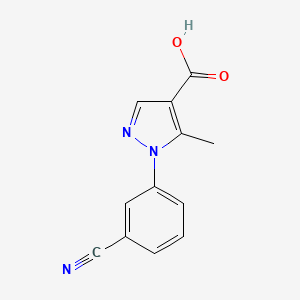

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

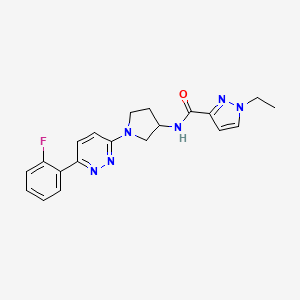

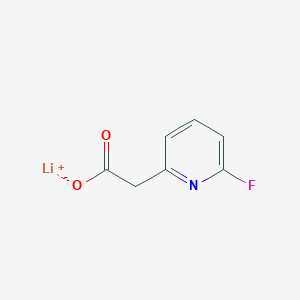

The compound “1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a cyanophenyl group and a carboxylic acid group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki–Miyaura coupling reaction is a common method for forming carbon-carbon bonds in organic compounds . This reaction involves a palladium-catalyzed cross-coupling between organoboron compounds and organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent functional groups. The pyrazole ring, the cyanophenyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The pyrazole ring, for instance, is known to participate in various chemical reactions . The cyanophenyl group and the carboxylic acid group could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

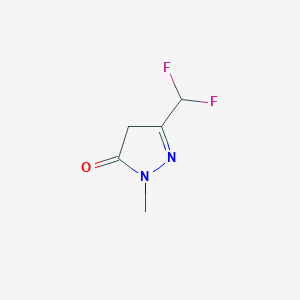

- The synthesis of pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, involves processes like Claisen condensation, cyclization, deamination, and hydrolysis, achieving improved yields up to 97.1% from previously reported methods. This advancement underscores the molecule's chemical versatility and its potential as a precursor in various chemical syntheses (Dong, 2011).

- Experimental and theoretical investigations on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal insights into their molecular structures, supported by spectroscopic and X-ray diffraction techniques. These studies provide a comprehensive understanding of the molecule's structural characteristics and electronic properties, facilitating its application in materials science and molecular engineering (Viveka et al., 2016).

Functionalization and Reactivity

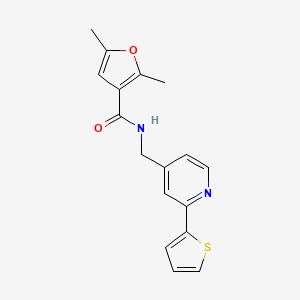

- Research on the functionalization reactions of pyrazole derivatives explores their reactivity with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions, analyzed through spectroscopic data and quantum-chemical calculations, contribute to the development of new compounds with potential applications in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006).

- The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles demonstrates the molecule's capability for diverse chemical transformations. This reactivity is crucial for synthesizing novel compounds with specific functional groups, expanding its applications in pharmaceuticals and organic electronics (Yıldırım, Kandemirli, & Akçamur, 2005).

Applications in Materials Science

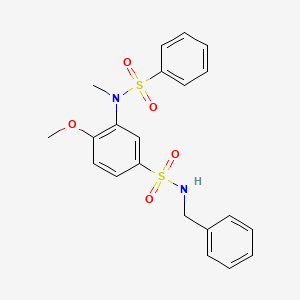

- Studies on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid highlight their practical applications in protecting metals against corrosion. These findings are significant for industries requiring corrosion-resistant materials, demonstrating the molecule's utility beyond pharmaceuticals and chemical synthesis (Herrag et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-11(12(16)17)7-14-15(8)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSUROFDHCFZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)

![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)

![3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2657371.png)